2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound that features an isoindoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the fully saturated isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one
Uniqueness
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
302940-77-8 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.3 |
Purity |
85 |
Origin of Product |
United States |
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